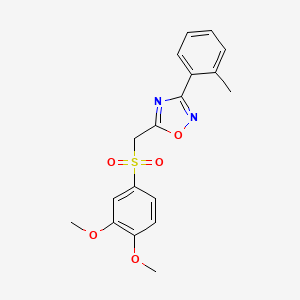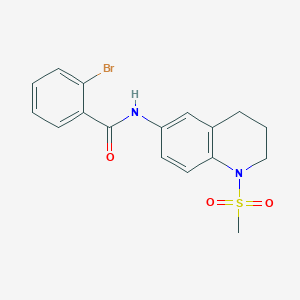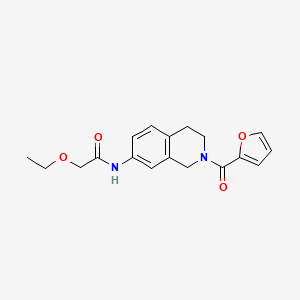![molecular formula C9H15N3O2 B2870891 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid CAS No. 2247207-64-1](/img/structure/B2870891.png)
2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid, also known as BPPA, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPA is a pyrazole derivative that has been synthesized through a multi-step process, and it exhibits unique properties that make it a promising candidate for use in different areas of research.
Wirkmechanismus
The mechanism of action of 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid in cancer cells is not fully understood. However, studies have suggested that 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid exerts its anticancer effects by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid has been found to inhibit the activity of enzymes such as thymidylate synthase, dihydrofolate reductase, and ribonucleotide reductase, which are essential for DNA synthesis and cell division.
Biochemical and Physiological Effects:
2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid has also been studied for its biochemical and physiological effects. Studies have shown that 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid exhibits anti-inflammatory and antioxidant properties, which make it a potential candidate for use in the treatment of various inflammatory diseases. 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid in lab experiments is its high potency and specificity. 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid exhibits high selectivity towards cancer cells, which makes it a potential candidate for use in cancer therapy. However, one of the limitations of using 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid. One of the potential directions is to explore the use of 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid in combination with other anticancer drugs to enhance its efficacy. Another direction is to investigate the use of 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid in the treatment of other inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid in cancer cells and to identify potential biomarkers for its efficacy.
Synthesemethoden
The synthesis of 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid involves a multi-step process that starts with the reaction of 1-butylhydrazine with 1,3-dibromoacetone to yield 1-(1-bromoethyl)-3-butylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 2-(1-butan-2-ylpyrazol-3-yl)acetic acid. Finally, the carboxylic acid group of this compound is converted to an amine group through a reduction reaction to yield 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid.
Wissenschaftliche Forschungsanwendungen
2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid is in the field of cancer research. Studies have shown that 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid exhibits significant anticancer activity against various types of cancer cells, including breast, lung, and liver cancer cells. 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for use in cancer therapy.
Eigenschaften
IUPAC Name |
2-[(1-butan-2-ylpyrazol-3-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-3-7(2)12-5-4-8(11-12)10-6-9(13)14/h4-5,7H,3,6H2,1-2H3,(H,10,11)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKZIYMMJCYUBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=CC(=N1)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[(2,4-difluorobenzyl)amino]-3-oxopropyl}-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2870810.png)
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2870811.png)
![N-(2-methoxy-5-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2870812.png)
![N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide](/img/structure/B2870814.png)
![4-(diethylsulfamoyl)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2870815.png)

![5-methyl-4-[4-(4-pentylcyclohexyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2870818.png)
![2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2870820.png)

![2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2870822.png)
![N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2870825.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2870828.png)
